Lipophilicity Modulation: XLogP Comparison Against Key Structural Analogs
The target compound offers a distinct lipophilicity profile. Its computed XLogP3-AA value of 2.1 [1] sits between the highly polar unsubstituted analog and the more lipophilic alkyl-substituted analogs. This is a critical differentiator, as a balanced LogP is essential for both aqueous solubility and membrane permeability. The addition of the 4-methoxy group introduces a hydrogen bond acceptor, increasing the count from 2 to 3 compared to all listed comparators, which is predicted to enhance aqueous solubility and provide an additional site for target interactions.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1; H-Bond Acceptors = 3 |
| Comparator Or Baseline | 1. CAS 113825-02-8 (Unsubstituted at C5): XLogP = 0.5, Acceptors = 2. 2. CAS 923862-35-5 (5-Phenyl): XLogP = 2.2, Acceptors = 2. 3. CAS 1105188-88-2 (4-Methylphenyl): XLogP = 2.5, Acceptors = 2. |
| Quantified Difference | XLogP is 1.6 units higher than the unsubstituted analog (CAS 113825-02-8) and 0.4 units lower than the 4-methylphenyl analog (CAS 1105188-88-2). The target compound has one additional H-bond acceptor. |
| Conditions | All data are computed properties from PubChem using XLogP3 3.0 and Cactvs 3.4.8.24 [1]. |
Why This Matters
For screening campaigns, this differentiated lipophilicity profile directly influences assay-specific parameters like aqueous solubility and non-specific binding, making 917750-45-9 a strategically distinct choice from its nearest commercially available analogs.
- [1] PubChem. (2025). Computed Properties for CID 18523974 (Target), CID 14403246 (Unsubstituted), CID 16227525 (5-Phenyl), and CID 33678909 (4-Methylphenyl). National Library of Medicine. View Source
